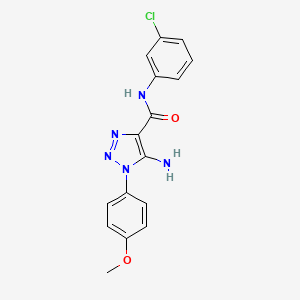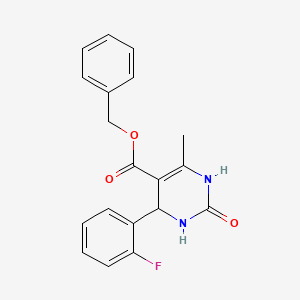![molecular formula C26H20N2O4 B4988976 3,3'-(4,4'-biphenyldiyldiimino)bis[1-(2-furyl)-2-propen-1-one]](/img/structure/B4988976.png)
3,3'-(4,4'-biphenyldiyldiimino)bis[1-(2-furyl)-2-propen-1-one]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3'-(4,4'-biphenyldiyldiimino)bis[1-(2-furyl)-2-propen-1-one], also known as BFDI, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This molecule belongs to the class of Schiff bases and has a biphenyl backbone with two furan rings attached to it.
Wirkmechanismus
The mechanism of action of 3,3'-(4,4'-biphenyldiyldiimino)bis[1-(2-furyl)-2-propen-1-one] depends on its application. In anti-cancer studies, 3,3'-(4,4'-biphenyldiyldiimino)bis[1-(2-furyl)-2-propen-1-one] has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of this enzyme leads to DNA damage and apoptosis in cancer cells. In antibacterial and antifungal studies, 3,3'-(4,4'-biphenyldiyldiimino)bis[1-(2-furyl)-2-propen-1-one] has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
In material science, 3,3'-(4,4'-biphenyldiyldiimino)bis[1-(2-furyl)-2-propen-1-one] acts as a building block for the synthesis of MOFs. The biphenyl backbone of 3,3'-(4,4'-biphenyldiyldiimino)bis[1-(2-furyl)-2-propen-1-one] provides a rigid structure, while the furan rings act as coordination sites for metal ions. The resulting MOFs have high surface area and tunable pore size, making them useful for various applications.
In analytical chemistry, 3,3'-(4,4'-biphenyldiyldiimino)bis[1-(2-furyl)-2-propen-1-one] acts as a fluorescent probe for the detection of metal ions. 3,3'-(4,4'-biphenyldiyldiimino)bis[1-(2-furyl)-2-propen-1-one] selectively binds to metal ions such as copper and iron, leading to fluorescence emission upon excitation.
Biochemical and Physiological Effects:
3,3'-(4,4'-biphenyldiyldiimino)bis[1-(2-furyl)-2-propen-1-one] has been shown to have low toxicity in various in vitro and in vivo studies. However, its long-term effects on human health are still unknown. 3,3'-(4,4'-biphenyldiyldiimino)bis[1-(2-furyl)-2-propen-1-one] has been shown to induce apoptosis in cancer cells, which may have potential therapeutic benefits. 3,3'-(4,4'-biphenyldiyldiimino)bis[1-(2-furyl)-2-propen-1-one] has also been shown to have antibacterial and antifungal properties, which may have potential applications in the treatment of infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3,3'-(4,4'-biphenyldiyldiimino)bis[1-(2-furyl)-2-propen-1-one] is its ease of synthesis and purification. 3,3'-(4,4'-biphenyldiyldiimino)bis[1-(2-furyl)-2-propen-1-one] can be synthesized in a few steps and purified by recrystallization. 3,3'-(4,4'-biphenyldiyldiimino)bis[1-(2-furyl)-2-propen-1-one] has also been shown to have low toxicity, making it suitable for various in vitro and in vivo studies.
One of the limitations of 3,3'-(4,4'-biphenyldiyldiimino)bis[1-(2-furyl)-2-propen-1-one] is its limited solubility in water. This can make it difficult to use in certain applications such as biological studies. 3,3'-(4,4'-biphenyldiyldiimino)bis[1-(2-furyl)-2-propen-1-one] also has a relatively short half-life in vivo, which may limit its therapeutic potential.
Zukünftige Richtungen
For 3,3'-(4,4'-biphenyldiyldiimino)bis[1-(2-furyl)-2-propen-1-one] research include optimizing its structure and properties for various applications.
Synthesemethoden
3,3'-(4,4'-biphenyldiyldiimino)bis[1-(2-furyl)-2-propen-1-one] can be synthesized by the reaction of 4,4'-diaminobiphenyl with 2-furyl methyl ketone in the presence of a base such as potassium carbonate. The reaction yields a yellow crystalline solid that can be purified by recrystallization. The purity of the compound can be confirmed by various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Wissenschaftliche Forschungsanwendungen
3,3'-(4,4'-biphenyldiyldiimino)bis[1-(2-furyl)-2-propen-1-one] has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 3,3'-(4,4'-biphenyldiyldiimino)bis[1-(2-furyl)-2-propen-1-one] has shown promising results as an anti-cancer agent. Studies have shown that 3,3'-(4,4'-biphenyldiyldiimino)bis[1-(2-furyl)-2-propen-1-one] can induce apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase II. 3,3'-(4,4'-biphenyldiyldiimino)bis[1-(2-furyl)-2-propen-1-one] has also been studied for its potential use as an antibacterial and antifungal agent.
In material science, 3,3'-(4,4'-biphenyldiyldiimino)bis[1-(2-furyl)-2-propen-1-one] has been used as a building block for the synthesis of various metal-organic frameworks (MOFs). MOFs are a class of porous materials that have potential applications in gas storage, separation, and catalysis. 3,3'-(4,4'-biphenyldiyldiimino)bis[1-(2-furyl)-2-propen-1-one] has been used to synthesize MOFs with high surface area and tunable pore size.
In analytical chemistry, 3,3'-(4,4'-biphenyldiyldiimino)bis[1-(2-furyl)-2-propen-1-one] has been used as a fluorescent probe for the detection of metal ions such as copper and iron. 3,3'-(4,4'-biphenyldiyldiimino)bis[1-(2-furyl)-2-propen-1-one] can selectively bind to these metal ions and emit fluorescence upon excitation. This property of 3,3'-(4,4'-biphenyldiyldiimino)bis[1-(2-furyl)-2-propen-1-one] has been used for the detection of metal ions in environmental and biological samples.
Eigenschaften
IUPAC Name |
(E)-1-(furan-2-yl)-3-[4-[4-[[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]amino]phenyl]anilino]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O4/c29-23(25-3-1-17-31-25)13-15-27-21-9-5-19(6-10-21)20-7-11-22(12-8-20)28-16-14-24(30)26-4-2-18-32-26/h1-18,27-28H/b15-13+,16-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMQLUXMKSGGQX-WXUKJITCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C=CNC2=CC=C(C=C2)C3=CC=C(C=C3)NC=CC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)/C=C/NC2=CC=C(C=C2)C3=CC=C(C=C3)N/C=C/C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(furan-2-yl)-3-[4-[4-[[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]amino]phenyl]anilino]prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-(3,3,5,5-tetramethylcyclohexyl)propanamide](/img/structure/B4988904.png)
![4-{4-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]phenoxy}-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B4988918.png)
![N-(2-fluorophenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4988923.png)
![N~1~-[2-(4-fluorophenyl)ethyl]-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4988928.png)
![2-methyl-5-[4-(3-thienylmethyl)-1-piperazinyl]-3(2H)-pyridazinone](/img/structure/B4988933.png)

![N-isopropyl-3-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4988942.png)

![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4988957.png)

![2-methyl-N-{2-[3-(1H-pyrazol-3-yl)phenyl]-3-pyridinyl}propanamide](/img/structure/B4988972.png)
![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B4988981.png)

